molecular formula C12H11F3O3 B13073521 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

Cat. No.: B13073521
M. Wt: 260.21 g/mol
InChI Key: VNODEFRZECKZQX-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to modulation of their activity. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H,16,17)

InChI Key

VNODEFRZECKZQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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